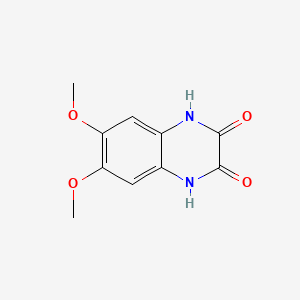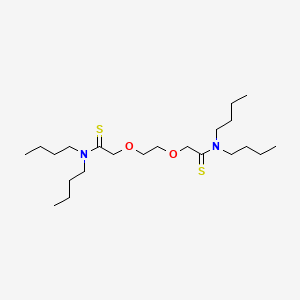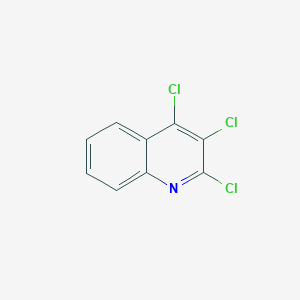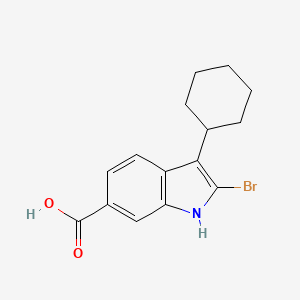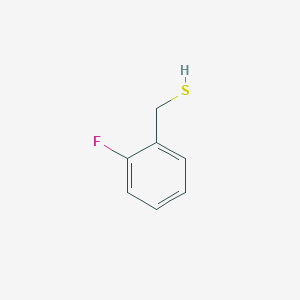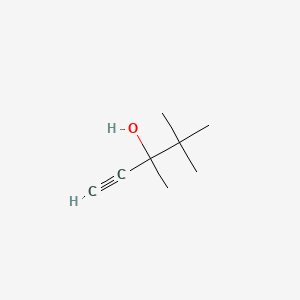
3,4,4-Trimethyl-1-pentyn-3-ol
Vue d'ensemble
Description
3,4,4-Trimethyl-1-pentyn-3-ol is a chemical compound with the molecular formula C8H14O. It is also known as TMPO or TMPN. This compound is widely used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 3,4,4-Trimethyl-1-pentyn-3-ol is used in the synthesis of organotin compounds, which are analyzed using X-ray diffraction and NMR spectroscopy to understand their structural properties and interactions, such as tin atom geometry and HO→Sn coordination (Kayser et al., 1994).
Catalytic Applications
- This compound is involved in intramolecular hydroalkoxylation and hydroamination of alkynes. It is used to study the kinetics and mechanisms of these reactions, which are important in the synthesis of cyclic compounds (Pouy et al., 2012).
Microwave-Assisted Synthesis
- It serves as a precursor in microwave-assisted synthesis processes, like the tandem oxyanionic 5-exo dig cyclization-Claisen rearrangement sequence, which is utilized for creating cyclohept-4-enone derivatives (Li et al., 2007).
Molecular Spectroscopy Studies
- The compound is studied for its molecular properties, like low barrier methyl rotation, using microwave spectroscopy. This provides insights into the conformational dynamics of molecules containing a propynyl methyl group (Eibl et al., 2016).
Organometallic Chemistry
- In organometallic chemistry, it is used to synthesize carbohydrate-derived 4-pentyn-1-ols from spirocyclic oxirane precursors. These are further used to create spirocyclic 2-oxacyclohexylidene metal complexes (Weyershausen et al., 2000).
Computational Chemistry
- Computational studies utilize 3,4,4-Trimethyl-1-pentyn-3-ol to understand mechanisms like cycloisomerization in the presence of catalysts like tungsten carbonyl. These studies aid in clarifying reaction pathways and selectivities (Sheng et al., 2002).
Fragrance Chemistry
- The compound is also explored in the synthesis of isomeric alcohols and their analogues for evaluating their odor characteristics. This is significant in the field of fragrance and cosmetic chemistry (Obara & Wawrzeńczyk, 1998).
Chemical Engineering Applications
- In chemical engineering, it's used in studies like the catalytic hydrogenation of 3-methyl-1-pentyn-3-ol in a capillary reactor, providing insights into reaction kinetics and efficiency in novel reactor designs (Liedtke et al., 2013).
Solvent-Assisted Reaction Mechanisms
- It is part of theoretical investigations into solvent-assisted reaction pathways, such as cycloisomerization processes, to understand the role of solvents in reaction mechanisms (Sordo et al., 2005).
Corrosion Inhibition Studies
- The compound is studied for its potential as a corrosion inhibitor for metals, especially in understanding the adsorption behavior and surface interactions of acetylenic alcohols on metal surfaces (Babić-Samardžija et al., 2005).
Catalytic Synthesis of Cyclic Compounds
- It's used in cobalt-mediated cycloaddition reactions to synthesize complex cyclic structures, contributing to advancements in synthetic organic chemistry (Groth et al., 2003).
Stereochemical Studies
- The compound plays a role in stereochemical studies, like investigating the behavior of related compounds toward specific reagents and the resultant stereochemical outcomes (Takeshima et al., 1959).
Biotechnological Applications
- It's also explored in biotechnological applications, such as the production of specific enantiomers through stereospecific hydrolysis using microbial enzymes (Ogawa et al., 1999).
Iridium-Catalyzed Chemical Reactions
- The compound is a subject of investigation in iridium(I)-catalyzed reactions, particularly in the study of mechanisms for the formation of cyclic acetals (Fjermestad et al., 2011).
Development of Magnetically Recoverable Catalysts
- It is used in the development of magnetically recoverable catalysts for hydrogenation reactions. These studies contribute to the advancement of sustainable and reusable catalyst systems (Easterday et al., 2014).
Propriétés
IUPAC Name |
3,4,4-trimethylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWIEGOAVMLISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trimethyl-1-pentyn-3-ol | |
CAS RN |
993-53-3 | |
| Record name | 3,4,4-Trimethyl-1-pentyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



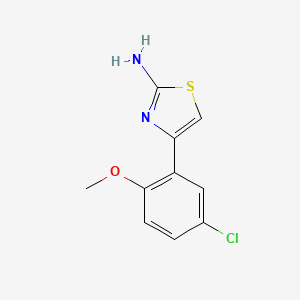
![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)
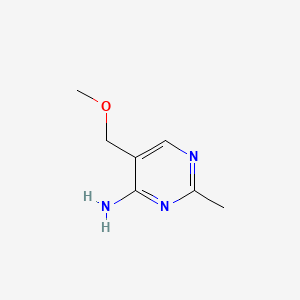
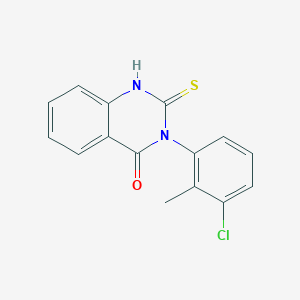
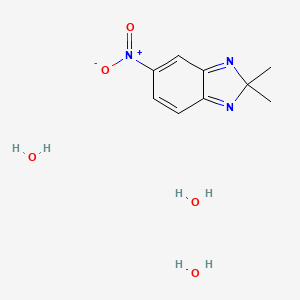
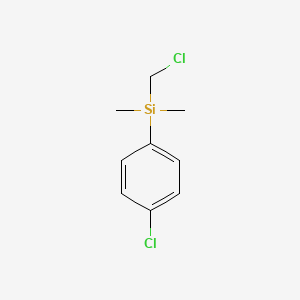
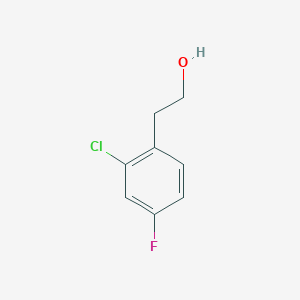
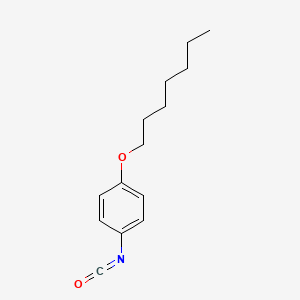
![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)
